5-Bromo-2-(2-fluorophenyl)-4-methylpyridine

Catalog No.
S15873942
CAS No.
M.F
C12H9BrFN
M. Wt
266.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(2-fluorophenyl)-4-methylpyridine

Product Name

5-Bromo-2-(2-fluorophenyl)-4-methylpyridine

IUPAC Name

5-bromo-2-(2-fluorophenyl)-4-methylpyridine

Molecular Formula

C12H9BrFN

Molecular Weight

266.11 g/mol

InChI

InChI=1S/C12H9BrFN/c1-8-6-12(15-7-10(8)13)9-4-2-3-5-11(9)14/h2-7H,1H3

InChI Key

MGVHWSRYTAEHQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC=CC=C2F

5-Bromo-2-(2-fluorophenyl)-4-methylpyridine is an aromatic heterocyclic compound characterized by the presence of a bromine atom and a fluorophenyl group attached to a pyridine ring. This compound features a methyl group at the 4-position of the pyridine, contributing to its unique chemical properties. The molecular formula is C11_{11}H9_{9}BrF1_1N, and it has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
  • Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are essential for forming biaryl compounds. This reaction typically involves the coupling of an aryl halide with an organoboron compound under palladium catalysis.
  • Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

  • Suzuki-Miyaura Coupling: Requires palladium catalysts, boronic acids, and bases such as potassium carbonate in suitable solvents.
  • Substitution Reactions: Involves nucleophiles like amines or thiols in the presence of a base.

5-Bromo-2-(2-fluorophenyl)-4-methylpyridine exhibits notable biological activities, making it a subject of interest in medicinal chemistry. Its structural features enable interactions with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. Research has indicated that derivatives of this compound may possess anti-thrombolytic properties and exhibit activity against biofilm formation, suggesting applications in treating thrombotic conditions and bacterial infections .

The synthesis of 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine primarily involves the Suzuki-Miyaura coupling reaction. The general steps include:

  • Preparation of Aryl Halide: Using 2-bromo-5-fluoropyridine as a precursor.
  • Coupling with Boronic Acid: Reacting the aryl halide with a suitable boronic acid derivative under palladium catalysis.
  • Reaction Conditions: Typically conducted under mild conditions to optimize yield and purity.

Industrial methods may involve scaled-up versions of these synthetic routes for higher efficiency and cost-effectiveness .

The applications of 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine span several fields:

  • Medicinal Chemistry: Serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Agrochemicals: Incorporated into the design of pesticides and herbicides due to its biological activity.
  • Material Science: Used in developing advanced materials with specific electronic properties.

Studies on 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine have focused on its interactions with biological targets. The compound's ability to bind to specific enzymes or receptors can lead to modulation of their activity, influencing various biological processes. Research has shown that halogen substituents enhance binding affinity, making this compound a valuable candidate for further investigation in drug development .

Several compounds share structural similarities with 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-fluoro-5-methylpyridineBromo and fluoro substituentsExhibits distinct biological activities
5-Chloro-2-(3-fluorophenyl)-4-methylpyridineChlorine instead of bromineDifferent halogen effects on reactivity
3-Bromo-4-(2-fluorophenyl)pyridineBromo at the 3-positionPotentially different interaction profiles

These compounds illustrate variations in halogen substitution patterns that can significantly influence their chemical reactivity and biological activity. The unique combination of bromine and fluorine in 5-Bromo-2-(2-fluorophenyl)-4-methylpyridine contributes to its distinctive properties compared to its analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

264.99024 g/mol

Monoisotopic Mass

264.99024 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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